3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds like 3-[5-(4-fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine involves complex reactions that often require precise conditions for successful outcomes. For instance, compounds with similar structures have been synthesized through multi-step reactions involving starting materials like trichloropyridazine or dibromo compounds that undergo reactions with different hydrazines or halogenated precursors to form the desired heterocyclic ring systems (Sauer et al., 2001).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques such as X-ray crystallography, which reveals details about the ring systems, bond lengths, angles, and the overall geometry of the molecule. For example, analyses of similar heterocyclic compounds have shown planar structures, intracyclic and exo-cyclic bond angles, and hydrogen bonding interactions that contribute to their stability and reactivity (Ogurtsov et al., 2018).
properties
IUPAC Name |
5-[(4-fluoro-3-methylphenyl)methyl]-3-pyridazin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-7-10(4-5-11(9)15)8-13-17-14(19-20-13)12-3-2-6-16-18-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQGWIVAWQDAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=NC(=NO2)C3=NN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Fluoro-3-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridazine |
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